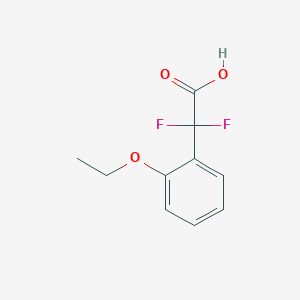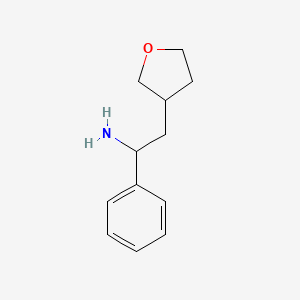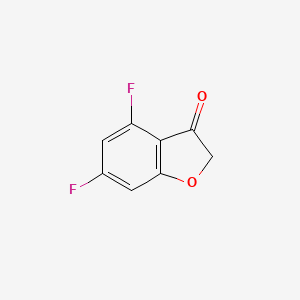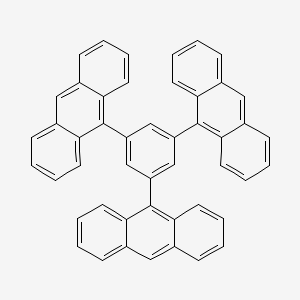
Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- is a chemical compound with the molecular formula C48H27Br3 . It is an anthracene-containing compound used in the preparation of porous metal-organic polyhedral frameworks for methane storage . It is also used in the preparation of starburst oligofluorenes as deep-blue OLED emitters .
Molecular Structure Analysis
The molecular structure of Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- consists of a large carbon backbone with the molecular formula C48H27Br3 . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- has a molecular weight of 843.43998 . It has a melting point of over 150°C and is stored at -20°C under an inert atmosphere . It is slightly soluble in chloroform and very slightly soluble in methanol . It is a solid substance with a light yellow to yellow color .Wissenschaftliche Forschungsanwendungen
Material Chemistry and Photochemistry Applications
Anthracene derivatives are pivotal in the development of organic photochemistry, where their unique chromophore characteristics facilitate a wide range of applications. These compounds are fundamental in material chemistry, especially in the creation of thermochromic or photochromic systems and organic light-emitting devices (OLEDs). They are also utilized in optical, electronic, and magnetic switches, showcasing their versatility in technological innovations (Somashekar Mn & Chetana Pr, 2016).
Biological Systems Probing
In biological research, anthracene derivatives are employed for probing DNA cleavage, offering a method to study genetic material interactions and the mechanisms of DNA damage and repair. This application underscores the utility of anthracene compounds in molecular biology and genetics (Somashekar Mn & Chetana Pr, 2016).
Environmental and Ecological Research
Anthraquinones and their derivatives, closely related to anthracene structures, have been identified in marine-derived fungi, revealing significant chemical diversity and potential for new therapeutic drugs or daily additives. This indicates the role of anthracene derivatives in exploring and understanding marine biodiversity and its pharmacological potential (M. Fouillaud et al., 2016).
Supramolecular Chemistry
The structurally simple yet versatile benzene-1,3,5-tricarboxamide (BTA), derived from similar principles as anthracene, illustrates the profound implications of such molecules in supramolecular chemistry. These compounds form the basis for creating one-dimensional, nanometer-sized structures stabilized by hydrogen bonding, with applications ranging from nanotechnology and polymer processing to biomedical fields (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Environmental Pollution Studies
Anthracene and its derivatives play a role in environmental science, especially in the study of polycyclic aromatic hydrocarbons (PAHs) degradation. Research focuses on remediation techniques to remove these compounds from the environment due to their carcinogenic and mutagenic potentials, highlighting the environmental relevance of anthracene structures in addressing pollution and human health risks (L. N. Ukiwe et al., 2013).
Eigenschaften
IUPAC Name |
9-[3,5-di(anthracen-9-yl)phenyl]anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30/c1-7-19-40-31(13-1)25-32-14-2-8-20-41(32)46(40)37-28-38(47-42-21-9-3-15-33(42)26-34-16-4-10-22-43(34)47)30-39(29-37)48-44-23-11-5-17-35(44)27-36-18-6-12-24-45(36)48/h1-30H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVXPHSOVKZCBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=CC(=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)C8=C9C=CC=CC9=CC1=CC=CC=C18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729762 |
Source


|
| Record name | 9,9',9''-(Benzene-1,3,5-triyl)trianthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris- | |
CAS RN |
713542-04-2 |
Source


|
| Record name | 9,9',9''-(Benzene-1,3,5-triyl)trianthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[trichloro(~13~C)methyl] (~13~C)carbonate](/img/structure/B1428329.png)
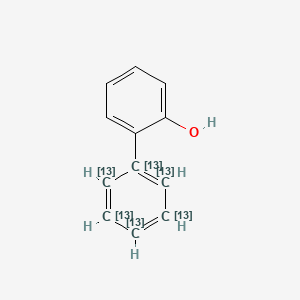
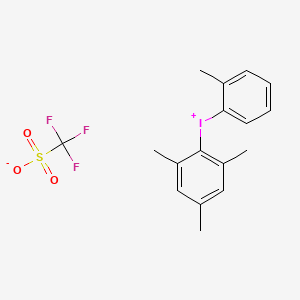
![N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate](/img/structure/B1428334.png)
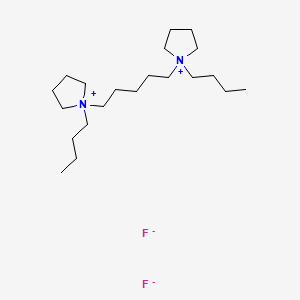
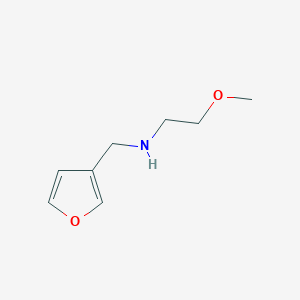
![1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1428342.png)
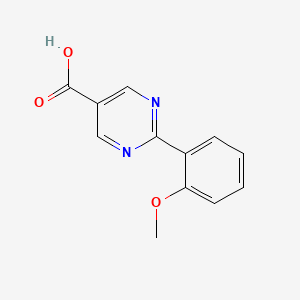
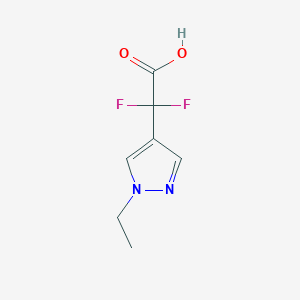
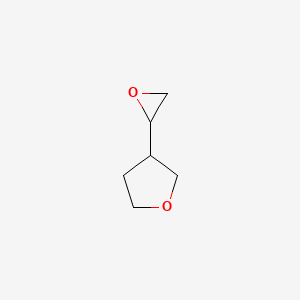
![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine](/img/structure/B1428346.png)
